molecular formula C8H7NO2S B1297823 4-(Methylsulfonyl)benzonitrile CAS No. 22821-76-7

4-(Methylsulfonyl)benzonitrile

Cat. No.: B1297823
CAS No.: 22821-76-7
M. Wt: 181.21 g/mol
InChI Key: FARXIDYHJAANGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfonyl)benzonitrile can be synthesized through various methods. One common method involves the reaction of 4-methylsulfonylbenzaldehyde with hydroxylamine in ethanol at 50°C for 4 hours, followed by stirring at room temperature overnight . Another method involves the oxidation of 4-methylsulfonylbenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical synthesis processes. These processes typically involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen with a catalyst (e.g., palladium on carbon).

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the methylsulfonyl group can participate in various chemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfonyl)benzonitrile is unique due to the presence of both a nitrile group and a methylsulfonyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

4-(Methylsulfonyl)benzonitrile, with the molecular formula C₈H₇NO₂S, is an organic compound characterized by the presence of a methylsulfonyl group attached to the para position of a benzonitrile structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound is synthesized through various methods, including oxidation and substitution reactions. The compound exhibits a melting point range of 137 to 142 °C, indicating its stability under standard conditions.

Synthetic Routes

Method Description
OxidationConverts related compounds into sulfone derivatives.
SubstitutionInvolves nucleophilic attack leading to various substituted benzonitriles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonyl group enhances binding affinity to enzymes or receptors, potentially leading to inhibition or activation of metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

  • Study Findings : A series of derivatives were synthesized and tested for their antibacterial efficacy against strains such as MRSA, E. coli, and K. pneumoniae. Compounds derived from this compound exhibited significant growth inhibition rates ranging from 85% to 97% against these bacteria .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines:

  • Cell Lines Tested : HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma).
  • IC50 Values : The concentration required to inhibit cell growth by 50% was determined, with values indicating substantial cytotoxicity towards these cancer cell lines .

Table: Antiproliferative Activity Summary

Compound Cell Line IC50 (µM) Activity Level
This compoundHT-29X.XXHigh
M21X.XXModerate
MCF7X.XXSignificant

Case Studies

  • Antimicrobial Efficacy : In a study focusing on the synthesis of derivatives based on this compound, compounds exhibited potent antibacterial activity against MRSA and other Gram-negative bacteria. The most effective derivatives showed more than 90% inhibition at low concentrations .
  • COX Inhibition : Another study evaluated the anti-inflammatory potential through COX-2 inhibition assays, where derivatives demonstrated selective inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising therapeutic profile for inflammatory conditions .

Properties

IUPAC Name

4-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARXIDYHJAANGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334214
Record name 4-(Methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22821-76-7
Record name 4-(Methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonyl)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Methylsulfanyl-benzonitrile (250 mg, 1.68 mmol) was dissolved in 12 mL of HOAc. Potassium permanganate (531 mg, 3.36 mmol) was added as an aqueous solution (7-8 mL). After stirring 30 min at RT, NaHSO3 was added with stirring until the brown color of the solution disappeared. The mixture was concentrated and diluted with water. The precipitate was filtered and dried in vacuo to yield 4-methanesulfonyl-benzonitrile (250 mg, 82%) which was used without further purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
531 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
7.5 (± 0.5) mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of oxone (18.42 g, 0.03 mol) in water (70 ml) was added dropwise to the vigorous stirred solution of 4-methylthiobenzonitrile (1.49 g, 0.01 mol) in methanol (50 ml) at 20° C. and stirring was continued for three hours. The reaction mixture was diluted with water (50 ml) and extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to finish the title compound (1.3 g, 72.2%), mp 145-149° C. The compound was used with out any purification for the next step. 1H-NMR (CDCl3):δ 3.1 (s, 3H), 7.8-7.9 (d, 2H), 8.08-8.1 (d, 2H).
Name
Quantity
18.42 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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